Cas no 2229021-80-9 (3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)

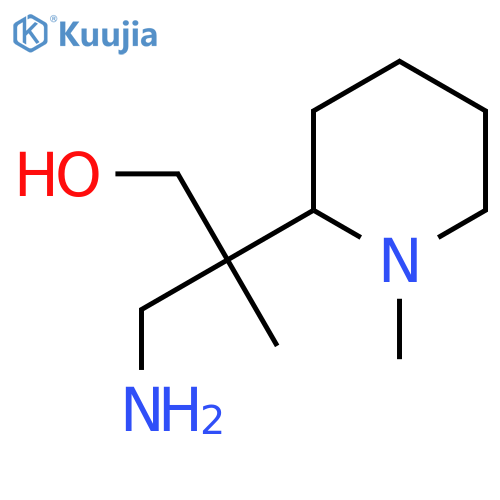

2229021-80-9 structure

商品名:3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol

- 2229021-80-9

- EN300-1784758

-

- インチ: 1S/C10H22N2O/c1-10(7-11,8-13)9-5-3-4-6-12(9)2/h9,13H,3-8,11H2,1-2H3

- InChIKey: NJCJGEYQHRSQIY-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(CN)C1CCCCN1C

計算された属性

- せいみつぶんしりょう: 186.173213330g/mol

- どういたいしつりょう: 186.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784758-0.1g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-0.25g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-0.5g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-1.0g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1784758-10g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-10.0g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1784758-0.05g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-1g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-2.5g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1784758-5.0g |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol |

2229021-80-9 | 5g |

$3396.0 | 2023-06-02 |

3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2229021-80-9 (3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量